

Application of Urantide in the Study of Atherosclerosis Progression

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Compound of Interest

Compound Name: *Urantide*

Cat. No.: *B549374*

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Introduction

Urantide, a potent and specific antagonist of the Urotensin-II (UII) receptor (GPR14), has emerged as a valuable pharmacological tool for investigating the pathophysiology of atherosclerosis. UII, a potent vasoconstrictor peptide, is implicated in various processes contributing to the development and progression of atherosclerotic plaques, including inflammation, cell proliferation, and lipid metabolism.^{[1][2]} By blocking the UII/GPR14 signaling axis, **Urantide** allows researchers to dissect the roles of this pathway in atherosclerosis and to evaluate its potential as a therapeutic target. These application notes provide an overview of the use of **Urantide** in atherosclerosis research, including its mechanism of action, experimental protocols, and key findings.

Mechanism of Action

Urantide competitively inhibits the binding of UII to its G-protein coupled receptor, GPR14.^[1] ^[3] This blockade disrupts downstream signaling cascades that are activated by UII and are known to contribute to atherosclerotic processes. Key signaling pathways modulated by **Urantide** in the context of atherosclerosis include:

- MAPK/Erk/JNK Pathway: **Urantide** has been shown to inhibit the phosphorylation of Erk1/2 and JNK, components of the MAPK signaling pathway, in the liver of atherosclerotic rats.^[1] ^[2] This pathway is involved in cell proliferation and inflammation.

- JAK2/STAT3 Pathway: In models of atherosclerosis-related kidney injury, **Urantide** treatment leads to a decrease in the phosphorylation of JAK2 and STAT3, suggesting an inhibitory effect on this pro-inflammatory signaling cascade.[4][5]
- Wnt/β-catenin Pathway: **Urantide** has been observed to restore the expression of proteins in the Wnt/β-catenin signaling pathway in the liver and kidneys of atherosclerotic mice.[6][7]

Data Summary

The following tables summarize the quantitative effects of **Urantide** treatment in various experimental models of atherosclerosis.

Table 1: Effects of **Urantide** on Serum Biomarkers in Atherosclerotic Rats

Biomarker	Control Group (Atherosclerotic Model)	Urantide-Treated Group	Percentage Change	Reference
Total Cholesterol (TC)	Significantly Increased	Significantly Decreased	-	[1]
Low-Density Lipoprotein (LDL)	Significantly Increased	Significantly Decreased	-	[1]
Triglycerides (TG)	Significantly Increased	No Significant Change	-	[1]
High-Density Lipoprotein (HDL)	Decreased	No Significant Change	-	[1]
Serum Calcium (Ca ²⁺)	Significantly Increased	No Significant Change	-	[1]

Table 2: Effects of **Urantide** on Gene and Protein Expression in Atherosclerotic Tissues

Target Molecule	Tissue/Cell Type	Effect of Urantide	Method of Detection	Reference
Urotensin II (UII)	Rat Thoracic Aorta	Reduced mRNA and protein expression	RT-PCR, Western Blot	[3]
GPR14 (UII Receptor)	Rat Thoracic Aorta	Reduced mRNA and protein expression	RT-PCR, Western Blot	[3]
p-Erk1/2	Rat Liver	Decreased phosphorylation	Western Blot, Immunofluorescence	[1][2]
p-JNK	Rat Liver	Decreased phosphorylation	Western Blot, Immunofluorescence	[1][2]
p-JAK2	Rat Kidney	Decreased phosphorylation	Western Blot	[4]
p-STAT3	Rat Kidney	Decreased phosphorylation	Western Blot	[4]
VCAM-1	Human Umbilical Vein Endothelial Cells	Partially reversed UII-induced increase	Not Specified	[8][9]
ICAM-1	Human Umbilical Vein Endothelial Cells	Partially reversed UII-induced increase	Not Specified	[8][9]

Table 3: Effects of **Urantide** on Atherosclerotic Plaque Composition

Plaque Component	Animal Model	Effect of Urantide	Reference
Macrophage-positive area	Male Hypercholesterolemic Rabbits	Significantly decreased	[8][9]
Smooth muscle cell-positive area	Male and Female Hypercholesterolemic Rabbits	Opposite effect to UII (UII decreased SMCs)	[8]
Collagen Content	Hyperlipidemic Rabbits	Increased	[8]

Experimental Protocols

Detailed methodologies for key experiments involving **Urantide** in atherosclerosis research are provided below.

In Vivo Atherosclerosis Model and Urantide Treatment

1. Animal Model Induction (Rat Model):[1][3]

- Animals: Male Wistar rats (180-200 g).
- Diet: High-fat diet composed of 80.8% basal feed, 10% hog fat, 3.5% cholesterol, 0.5% sodium cholate, 5% refined sugar, and 0.2% propylthiouracil.
- Induction: Intraperitoneal injection of vitamin D3 (150 U/kg) for 3 consecutive days to induce arterial intima damage. The high-fat diet is provided throughout the study period.

2. Animal Model Induction (ApoE-/ Mouse Model):[7]

- Animals: Apolipoprotein E knockout (ApoE-/-) mice.
- Diet: High-fat diet.
- Induction: Atherosclerosis develops spontaneously in these mice, accelerated by a high-fat diet.

3. **Urantide** Administration:

- Preparation: **Urantide** (peptide purity >95%) is dissolved in normal saline.
- Dosage and Route:
 - Rats: 30 µg/kg daily via intravenous[3] or intraperitoneal injection.[1]
 - ApoE-/ Mice: 20, 30, or 40 mg/kg for 14 days (route of administration not specified).[7]
 - Rabbits: Continuous subcutaneous infusion of 5.4 µg/kg/h using osmotic mini-pumps.[9]
- Duration: Treatment duration varies depending on the study design, typically ranging from 3 to 14 days or longer.[3][4][7]

4. Tissue Collection and Analysis:

- Following the treatment period, animals are euthanized.
- Blood samples are collected for biochemical analysis of lipids and other biomarkers.
- The aorta and other organs of interest (e.g., liver, kidney) are harvested for histological, immunohistochemical, and molecular analyses.

In Vitro Cell Culture Experiments

1. Cell Culture:

- Human Umbilical Vein Endothelial Cells (HUVECs): Cultured in standard endothelial cell growth medium.
- Rat Vascular Smooth Muscle Cells (VSMCs): Isolated from the thoracic aorta of rats and cultured in DMEM supplemented with fetal bovine serum.[10]

2. **Urantide** Treatment:

- Cells are typically pre-treated with **Urantide** for a specified period before stimulation with Urotensin-II.

- **Urantide** concentrations in in vitro studies range from 10^{-10} to 10^{-6} mol/L.[10]

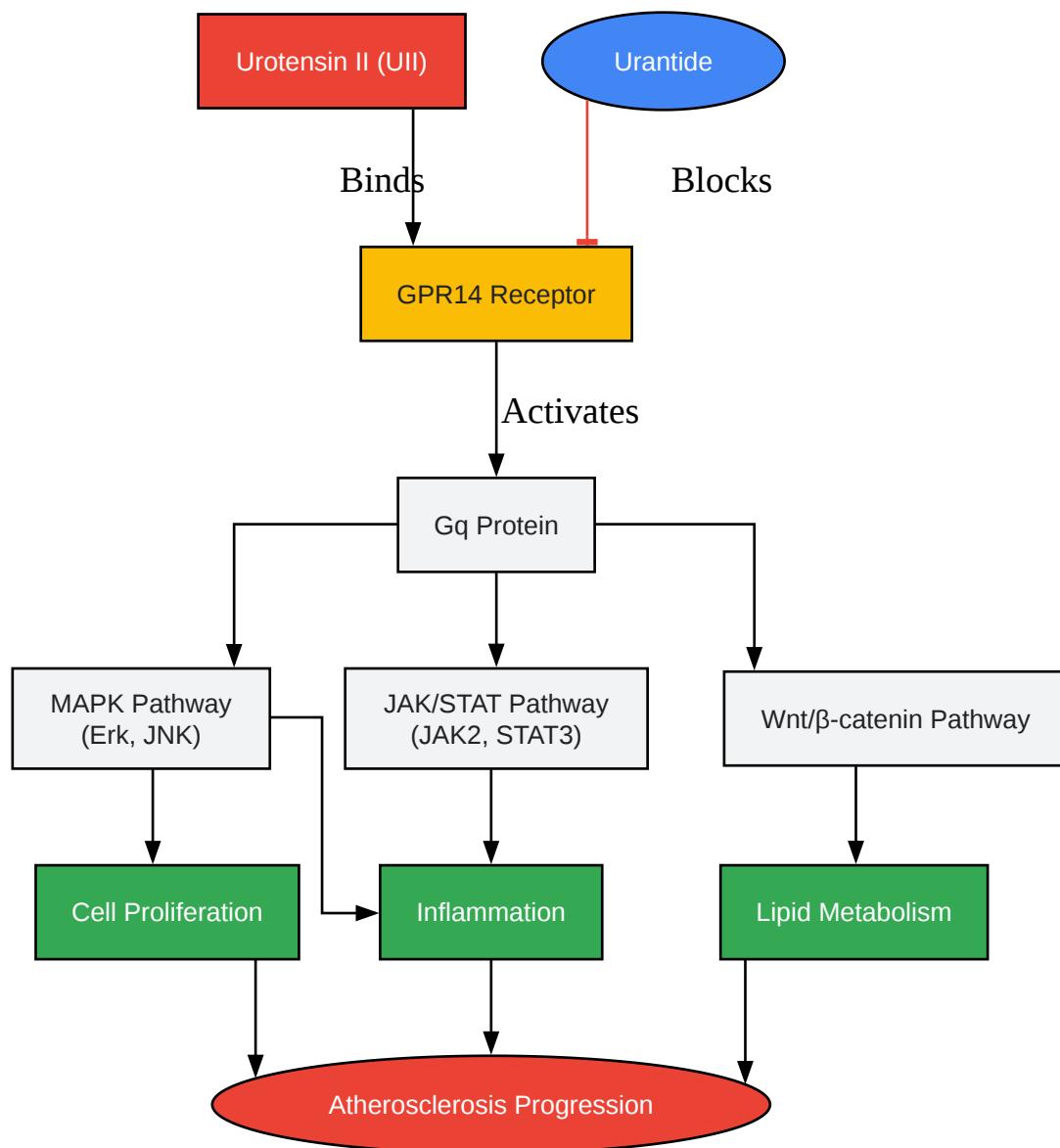
3. Analysis of Cellular Responses:

- Cell Proliferation: Assessed by methods such as MTT assay or cell counting.[10]
- Gene and Protein Expression: Analyzed by RT-PCR and Western blotting to measure the expression of target molecules (e.g., adhesion molecules, signaling proteins).[3][10]
- Foam Cell Formation: Can be studied by incubating macrophages with oxidized LDL in the presence or absence of **Urantide** and assessing lipid accumulation using Oil Red O staining.

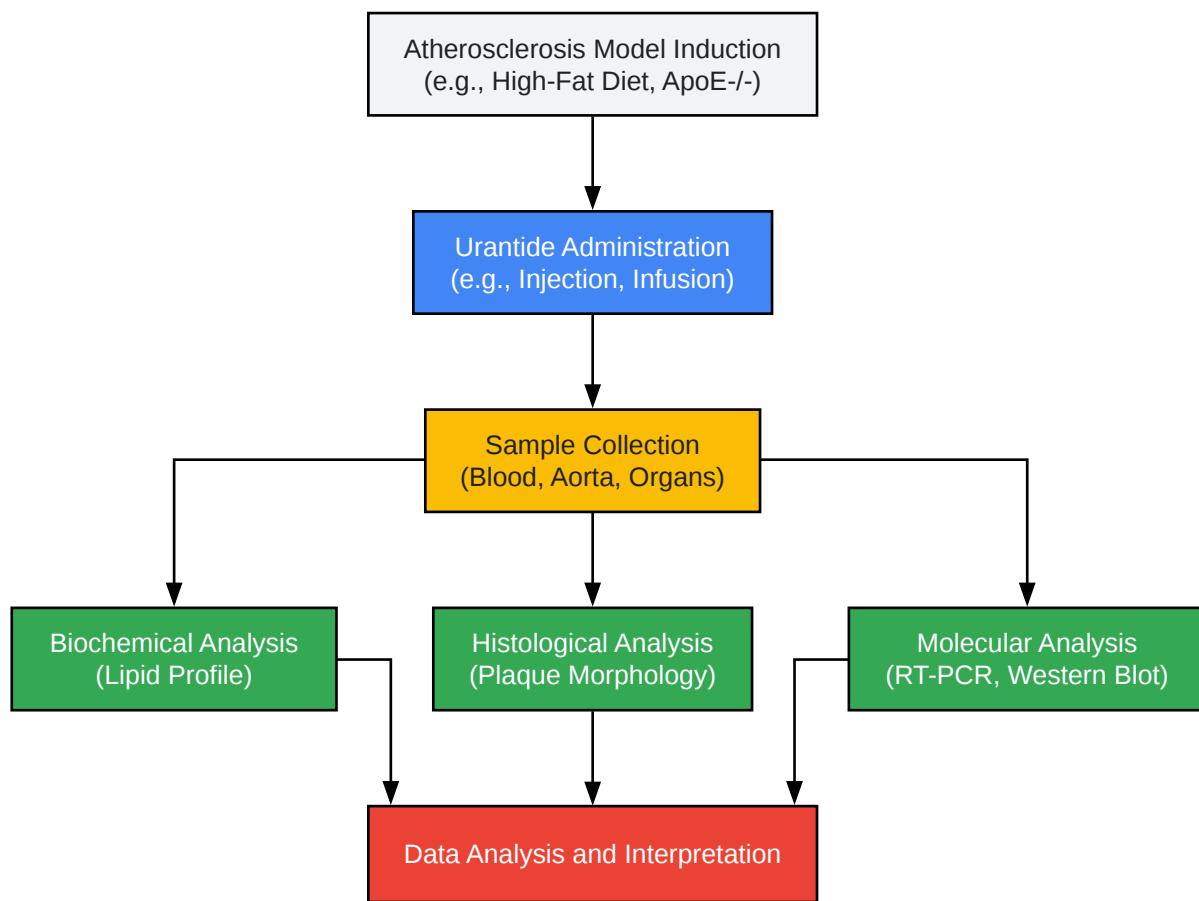
Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by **Urantide** and a typical experimental workflow for its application in atherosclerosis research.

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Caption: **Urantide** blocks UII-GPR14 signaling in atherosclerosis.



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Caption: Workflow for studying **Urantide** in atherosclerosis models.

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